3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives fused with a benzamide moiety. Its structure features dual fluorine substitutions at the 3-position of the benzamide ring and the 3-position of the phenyl group attached to the triazolo-pyridazine core. These substitutions are hypothesized to enhance metabolic stability and receptor-binding affinity, as fluorine atoms often improve lipophilicity and electronic interactions in medicinal chemistry contexts .
Properties
IUPAC Name |
3-fluoro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c21-15-5-1-3-13(11-15)19-25-24-17-7-8-18(26-27(17)19)29-10-9-23-20(28)14-4-2-6-16(22)12-14/h1-8,11-12H,9-10H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQPBVYJCKTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature and presenting data on its pharmacological profiles.
Chemical Structure
The chemical structure of 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide can be represented as follows:
This structure includes a triazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of 1,2,4-triazole derivatives have been extensively studied. These compounds often exhibit a range of pharmacological properties including:
- Antimicrobial : Triazole derivatives have been shown to possess antibacterial and antifungal activities.
- Anticancer : Some studies indicate that triazole compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory : Certain triazole derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes.
Antimicrobial Activity
Research indicates that triazole derivatives can effectively combat various bacterial strains. For instance, a study highlighted that compounds containing the triazole ring displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The presence of fluorine atoms in the structure may enhance the antimicrobial potency due to increased lipophilicity and bioavailability.
Anticancer Properties
The anticancer potential of triazole derivatives has been explored in various studies. For example, compounds similar to 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide have shown efficacy in inhibiting cell proliferation in cancer cell lines and inducing apoptosis . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory activities of triazole-based compounds are significant as they can inhibit key enzymes involved in inflammatory processes. A recent study demonstrated that certain triazoles could selectively inhibit COX-II with minimal side effects, making them potential candidates for treating inflammatory diseases .
Case Studies
- Antibacterial Efficacy : In a comparative study of various triazole derivatives, one compound demonstrated an MIC of 0.5 μg/mL against Candida albicans, significantly outperforming traditional antifungals like fluconazole .
- Cancer Cell Line Studies : A derivative similar to the target compound was tested against breast cancer cell lines (MCF-7), showing a dose-dependent reduction in cell viability with IC50 values around 15 μM .
Data Summary
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down into several key components:
- Fluoro groups : The presence of fluorine atoms often enhances lipophilicity and metabolic stability.
- Triazole ring : Known for its diverse biological activities, including antifungal and anticancer properties.
- Pyridazine moiety : Contributes to the compound's potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyridazine rings exhibit promising anticancer properties. For instance:
- Mechanism of Action : The triazole ring can inhibit certain enzymes involved in cancer cell proliferation, while the pyridazine component may interfere with DNA synthesis.
- Case Studies : Research has shown that similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide may also possess such activity.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is notable:
- COX-II Inhibition : It is hypothesized that the compound may act as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in the inflammatory process.
- Research Findings : Similar derivatives have shown significant inhibition of COX-II activity with minimal side effects compared to traditional NSAIDs like Celecoxib .
Antimicrobial Activity
The presence of the triazole ring suggests potential antimicrobial properties:
- Mechanism : Triazoles are known to disrupt fungal cell membrane synthesis, which could be applicable in treating fungal infections.
- Studies : Compounds with similar structures have been tested against various microbial strains with promising results .
Comprehensive Data Table
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural variations and reported biological activities of related compounds:
Key Observations
Fluorine Substitution: The target compound’s dual fluorine atoms likely enhance its pharmacokinetic profile compared to non-fluorinated analogs (e.g., the methyl-substituted derivative in ). Fluorine’s electronegativity may strengthen hydrogen bonding with target proteins, though this requires experimental validation.
Linker and Solubility : Compounds with sulfanyl or ethoxyphenyl linkers (e.g., ) prioritize solubility, whereas the target compound’s ethyloxy linker balances lipophilicity and metabolic stability.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A triazolopyridazine core is first prepared via cyclization of hydrazine derivatives with fluorinated precursors. For the benzamide moiety, coupling reactions (e.g., EDC/HOBt-mediated amidation) are employed. Optimization includes:
- Temperature Control : Reflux in THF or dioxane (80–100°C) for 12–24 hours to enhance yields .
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling when introducing aryl groups .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves intermediates .
Q. Which spectroscopic techniques are critical for structural characterization, and what key markers should be identified?
- Methodological Answer :
- NMR : H NMR (CDCl₃) identifies fluorophenyl protons (δ 7.2–8.1 ppm) and triazole NH (δ 10–12 ppm). F NMR detects fluorinated aromatic systems (δ -110 to -120 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and triazole C=N (~1550 cm⁻¹) confirm functional groups .
- HRMS : Accurate mass analysis (e.g., ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 435.1) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling aerosols during weighing or reactions .
- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Systematic Substitution : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to assess binding affinity .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify IC₅₀ values .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites, prioritizing substituents with favorable ΔG values .
Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models to identify bioavailability issues .
- Metabolite Screening : Use hepatic microsomes to detect rapid metabolic degradation (e.g., CYP450-mediated oxidation) .
- Formulation Adjustments : Incorporate PEGylation or liposomal encapsulation to enhance solubility and bioavailability .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns trajectories (AMBER/NAMD) to assess stability of hydrogen bonds with fluorophenyl moieties .
- QSAR Modeling : Train models on datasets of triazolopyridazine derivatives to correlate substituent electronegativity with inhibitory potency .
Q. How can compound stability be ensured under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .
- Stabilizers : Add antioxidants (e.g., BHT) to lyophilized formulations for long-term storage .
Q. How can conflicting spectral data (e.g., NMR/MS) during structural elucidation be resolved?
- Methodological Answer :
- 2D NMR : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
- Isotopic Labeling : Synthesize C-labeled analogs to confirm connectivity in complex regions .
Q. What methods assess metabolic stability in preclinical models?
- Methodological Answer :
- Liver Microsome Assays : Incubate with NADPH (37°C, pH 7.4) and quantify parent compound depletion via LC-MS. High CL₋ᵢₙₜ values (>30 mL/min/kg) indicate rapid metabolism .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., Vivid® kits) to identify CYP3A4/2D6 interactions .
Q. How can selectivity against off-target receptors be validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
